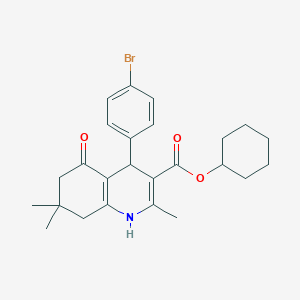![molecular formula C9H9NO2S B11706459 N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide](/img/structure/B11706459.png)
N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide is a compound that features a benzo[d][1,3]dioxole moiety attached to an ethanethioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide typically involves the introduction of the benzo[d][1,3]dioxole group to an ethanethioamide precursor. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out under an inert atmosphere, using a palladium catalyst such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and a phosphine ligand like BINAP. The reaction conditions often include a base such as cesium carbonate (Cs2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethanethioamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the thioamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethanethiol derivatives.
Substitution: Formation of substituted ethanethioamide derivatives.
Aplicaciones Científicas De Investigación
N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent.
Materials Science: The compound can be used in the development of sensors for detecting heavy metal ions, such as lead (Pb2+), due to its ability to form stable complexes with these ions.
Mecanismo De Acción
The mechanism of action of N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide involves its interaction with specific molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis by causing cell cycle arrest at the S phase.
Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.
Comparación Con Compuestos Similares
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also feature the benzo[d][1,3]dioxole moiety and have shown potent antitumor activities.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds have been evaluated for their anticancer activity and share structural similarities with N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide.
Uniqueness
This compound is unique due to its specific combination of the benzo[d][1,3]dioxole moiety and the ethanethioamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H9NO2S |
|---|---|
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)ethanethioamide |
InChI |
InChI=1S/C9H9NO2S/c1-6(13)10-7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3,(H,10,13) |
Clave InChI |
QDYVOGQWMWQVNU-UHFFFAOYSA-N |
SMILES canónico |
CC(=S)NC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dichloromethyl)-5-imino-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide](/img/structure/B11706382.png)
![2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B11706389.png)
![8-hydroxy-7-[(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)(3-nitrophenyl)methyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B11706390.png)
![(5E)-5-[(4-fluorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706402.png)
![(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11706406.png)
![3-{(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}-1,2,4-triazin-5-ol](/img/structure/B11706419.png)

![3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione](/img/structure/B11706433.png)
![methyl 2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate](/img/structure/B11706441.png)

![(2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)phenyl]prop-2-en-1-one](/img/structure/B11706454.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11706473.png)

![Methyl 2-[[2,2,2-trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoate](/img/structure/B11706486.png)
